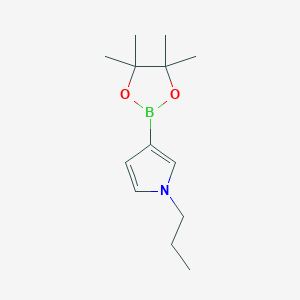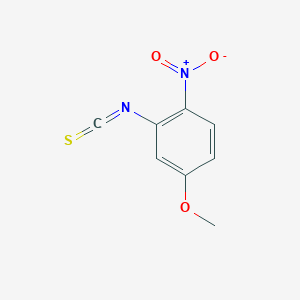![molecular formula C9H4ClF6N B13693271 2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13693271.png)
2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride is a fluorinated organic compound with the molecular formula C8H5ClF3N. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of trifluoromethyl groups, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride typically involves the reaction of trifluoroacetic anhydride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iodine or potassium iodide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or distillation, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a trifluoroacetamide derivative .
Scientific Research Applications
2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to form stable complexes with proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoroacetophenone
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
Uniqueness
2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride is unique due to the presence of multiple trifluoromethyl groups, which enhance its reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high chemical stability and reactivity .
Properties
Molecular Formula |
C9H4ClF6N |
|---|---|
Molecular Weight |
275.58 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[4-(trifluoromethyl)phenyl]ethanimidoyl chloride |
InChI |
InChI=1S/C9H4ClF6N/c10-7(9(14,15)16)17-6-3-1-5(2-4-6)8(11,12)13/h1-4H |
InChI Key |
WCWHYMZEZZSKEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B13693204.png)


![Imidazo[1,5-a]pyrazine-1-carbaldehyde](/img/structure/B13693227.png)





![2,2-difluoro-8-(2-fluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13693260.png)
![Methyl 1-Methoxy-4-[4-methyl-6-(methylsulfonyl)-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13693276.png)
